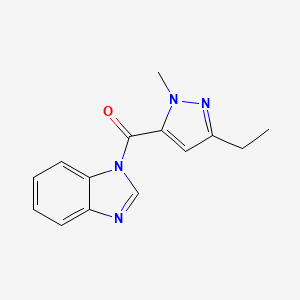
(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone is an organic compound that features a unique structure combining an indanone moiety with a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone typically involves the condensation of 2,3-dihydro-1H-inden-1-one with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and can be utilized in the development of new materials with unique properties .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has been shown to exhibit inhibitory effects against certain bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have been investigated for their ability to interact with specific biological targets, such as enzymes and receptors, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structure imparts desirable properties, such as thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3-Dihydro-1H-inden-1-yl)(4-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(3-hydroxyphenyl)methanone
- (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone
Uniqueness
Compared to its analogs, (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone exhibits unique properties due to the position of the hydroxy group on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets, making it a compound of particular interest in various research fields .
Propriétés
Numéro CAS |
920508-15-2 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-1-yl-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H14O2/c17-15-8-4-3-7-14(15)16(18)13-10-9-11-5-1-2-6-12(11)13/h1-8,13,17H,9-10H2 |
Clé InChI |
NQXDOWJJIFMGJR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C1C(=O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)

![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)



![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)


